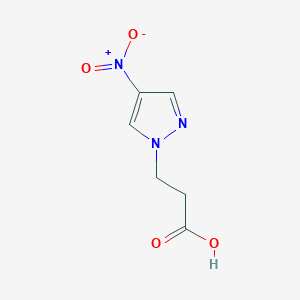![molecular formula C11H17N5S B455076 N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine](/img/structure/B455076.png)
N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with a thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole-thiadiazole derivatives, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17N5S |
|---|---|
Poids moléculaire |
251.35g/mol |
Nom IUPAC |
N-butyl-5-(2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-4-5-6-12-11-14-13-10(17-11)9-7-8(2)15-16(9)3/h7H,4-6H2,1-3H3,(H,12,14) |
Clé InChI |
FTCDVJOWBOADRG-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(S1)C2=CC(=NN2C)C |
SMILES canonique |
CCCCNC1=NN=C(S1)C2=CC(=NN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B454993.png)
![3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454995.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B455002.png)
![Methyl 4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455003.png)
![5-methyl-1,3-diphenyl-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B455004.png)
![4-[(2-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B455005.png)
![2-amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B455006.png)
![Ethyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455007.png)
![ethyl 6-amino-5-cyano-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B455008.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B455010.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B455012.png)
![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455014.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455015.png)
